molecular formula C14H22O3Si B11857124 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde CAS No. 441351-34-4

3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde

Cat. No.: B11857124
CAS No.: 441351-34-4
M. Wt: 266.41 g/mol
InChI Key: AGLIDWFTVLFVQU-UHFFFAOYSA-N
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Description

3-((tert-Butyldimethylsilyl)oxy)-5-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a tert-butyldimethylsilyl (TBDMS) group and a methoxy group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to the stability imparted by the TBDMS group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-5-methoxybenzaldehyde typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The methoxy group is introduced via methylation of the corresponding phenol using methyl iodide and a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and yield, often involving rigorous control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butyldimethylsilyl)oxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-((tert-Butyldimethylsilyl)oxy)-5-methoxybenzaldehyde is used in various scientific research applications:

    Chemistry: As a protecting group for alcohols in multi-step organic syntheses.

    Biology: In the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-5-methoxybenzaldehyde primarily involves the stabilization of reactive intermediates through the TBDMS group. The tert-butyldimethylsilyl group provides steric hindrance and electronic effects that protect the hydroxyl group from unwanted reactions. This allows for selective reactions at other functional groups in the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 3-((tert-Butyldimethylsilyl)oxy)propanal
  • 3-((tert-Butyldimethylsilyl)oxy)propanol
  • 3-((tert-Butyldimethylsilyl)oxy)phenylboronic acid

Uniqueness

3-((tert-Butyldimethylsilyl)oxy)-5-methoxybenzaldehyde is unique due to the presence of both the methoxy and TBDMS groups, which provide a combination of electronic and steric effects. This makes it particularly useful in selective organic transformations where protection of the hydroxyl group is crucial .

Properties

CAS No.

441351-34-4

Molecular Formula

C14H22O3Si

Molecular Weight

266.41 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-5-methoxybenzaldehyde

InChI

InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-13-8-11(10-15)7-12(9-13)16-4/h7-10H,1-6H3

InChI Key

AGLIDWFTVLFVQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)OC)C=O

Origin of Product

United States

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